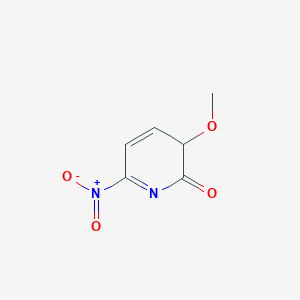
2(1H)-Pyridinone, 3-methoxy-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position, along with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6-nitropyridin-2-ol typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization can introduce the methoxy group at the 3-position.
Industrial Production Methods
Industrial production methods for 3-methoxy-6-nitropyridin-2-ol are not extensively documented, but they likely involve similar nitration and substitution reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under harsh conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base.
Major Products Formed
Reduction: 3-amino-6-methoxypyridin-2-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-6-nitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-6-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the methoxy group but shares the nitro and hydroxyl functionalities.
6-Methoxy-3-nitropyridin-2-ol: Similar structure but with different substitution patterns.
Uniqueness
3-Methoxy-6-nitropyridin-2-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-methoxy-6-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-4H,1H3 |
InChI Key |
SXXIIXILXPFINA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



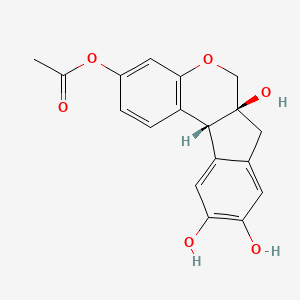
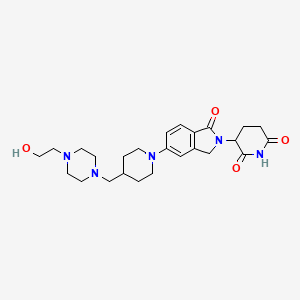
![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
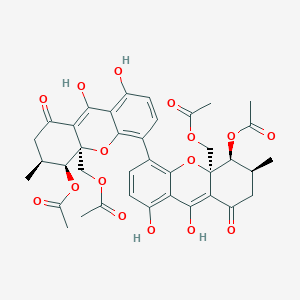

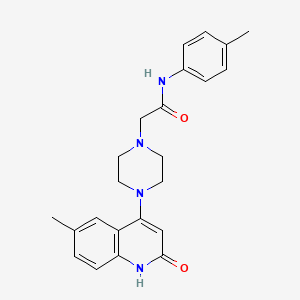
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)


